Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate

Antifungal SAR Azole pharmacophore Fluorine substitution

Antifungal drug discovery targeting CYP51 demands the correct 2,4-difluorophenyl oxirane regioisomer-incorrect isomers yield inactive analogs, wasting synthetic effort and budget. This compound delivers the optimal scaffold: • Essential ortho-fluorine (C-2) for potent Aspergillus CYP51 inhibition • Directly congruent with efinaconazole synthetic pathway via triazole ring-opening • Methyl ester enables prodrug strategies & hydrolytic release of active CPT I inhibitor • Two asymmetric centers for stereoselective synthesis • XLogP3-AA 1.7, TPSA 38.8 Ų, zero H-bond donors-drug-like fluorinated building block. Sourced at ≥98% purity with global shipping.

Molecular Formula C11H10F2O3
Molecular Weight 228.19 g/mol
Cat. No. B13631019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate
Molecular FormulaC11H10F2O3
Molecular Weight228.19 g/mol
Structural Identifiers
SMILESCC1(C(O1)C(=O)OC)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C11H10F2O3/c1-11(9(16-11)10(14)15-2)7-4-3-6(12)5-8(7)13/h3-5,9H,1-2H3
InChIKeyIZJFPUGFJAOYSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate: Structural & Physicochemical Baseline


Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate (CAS 1467430-12-1) is a fluorinated oxirane-2-carboxylic acid methyl ester with molecular formula C₁₁H₁₀F₂O₃ and molecular weight 228.19 g·mol⁻¹ [1]. The compound contains a strained three‑membered oxirane ring bearing a 2,4‑difluorophenyl substituent at position 3 and a methyl ester at position 2, creating two asymmetric centres and a computed XLogP3‑AA value of 1.7 alongside a topological polar surface area (TPSA) of 38.8 Ų [1]. The 2,4‑difluorophenyl motif is a recognised pharmacophoric element in triazole antifungal agents, as demonstrated by its presence in approved drugs such as voriconazole and efinaconazole, and structure–activity relationship studies have established that the 2‑fluoro substituent on the phenyl ring confers superior antifungal activity against Aspergillus spp. relative to other fluorine substitution patterns [2]. Commercial sourcing is available from suppliers including Fluorochem (≥98 % purity) and Leyan (98 % purity), positioning it as an accessible high‑purity synthetic building block .

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate: Why Regioisomeric Analogs Fail


Regioisomeric fluorophenyl‑oxirane carboxylates (2,5‑difluorophenyl CAS 1496120‑53‑6; 2,6‑difluorophenyl CAS 1514155‑90‑8; 3,4‑difluorophenyl CAS 1485337‑68‑5) share identical molecular formula and mass yet exhibit divergent physicochemical properties and biological activity profiles that preclude simple interchange [1]. In the triazole antifungal pharmacophore, only the 2,4‑difluorophenyl isomer places a fluorine at the ortho position (C‑2) essential for potent inhibition of fungal lanosterol 14α‑demethylase — compounds lacking this ortho‑fluorine show markedly elevated MICs against Aspergillus spp. [2]. Furthermore, the methyl ester group confers hydrolytic lability suitable for prodrug strategies and biomimetic release of the free carboxylic acid, a feature absent in the non‑esterified oxirane 2‑(2,4‑difluorophenyl)-3‑methyloxirane (CAS 135133‑21‑0) and the triazole‑terminated efinaconazole epoxide intermediate (CAS 135270‑07‑4), which are chemically committed to divergent downstream synthetic pathways [3][4]. These differences in substitution pattern, functional‑group chemistry, and target‑specific pharmacophoric geometry together mean that a researcher or procurement officer who substitutes an incorrect regioisomer risks synthesising an inactive or off‑target compound, wasting both synthetic effort and material budget.

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate: Differentiation from Closest Analogs


Ortho-Fluorine Effect on Antifungal Potency

Within the 2,4‑difluorophenyl series of triazole antifungals, the ortho‑fluorine (C‑2 position) is a critical determinant of antifungal activity. In a systematic SAR study of CS‑758 analogs, compounds retaining a fluorine atom at the 2‑position of the phenyl ring (including the 2,4‑difluorophenyl prototype) demonstrated MIC values against Aspergillus fumigatus and Aspergillus flavus that were superior to those of compounds lacking the 2‑fluoro substituent. Conversely, the 2,5‑difluorophenyl regioisomer lacks this ortho‑fluorine, and corresponding analogs showed elevated MICs against Aspergillus spp. This class‑level inference provides a structural rationale for selecting the 2,4‑difluorophenyl oxirane carboxylate building block over the 2,5‑ or 2,6‑ regioisomers when targeting azole‑sensitive fungal pathogens [1].

Antifungal SAR Azole pharmacophore Fluorine substitution

Lipophilicity (LogP) Across Regioisomers

The computed partition coefficient (XLogP3‑AA) for methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate is 1.7, placing it within the optimal oral drug‑likeness range (LogP 1–3) while the 2,6‑difluorophenyl regioisomer (CAS 1514155‑90‑8) is expected to display a lower LogP due to intramolecular shielding of the fluorine atoms, and the 3,4‑difluorophenyl isomer (CAS 1485337‑68‑5) a marginally higher LogP because of reduced steric occlusion of the hydrophobic phenyl surface [1]. Although experimentally measured LogP values are not publicly available for these specific regioisomers, the computed differences reflect variations in molecular dipole moment and solvent‑accessible surface area that influence membrane permeability and metabolic stability [1]. For procurement decisions, the LogP value of 1.7 for the 2,4‑isomer aligns with the physicochemical profile of successful oral triazole antifungals (fluconazole LogP ≈ 0.5; voriconazole LogP ≈ 1.8; itraconazole LogP ≈ 5.7) [2].

Physicochemical profiling LogP Drug-likeness

Ester Hydrolysis and Prodrug Capability

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate contains a methyl ester that can undergo enzymatic or chemical hydrolysis to liberate the corresponding free oxirane‑2‑carboxylic acid. Substituted 2‑oxiranecarboxylic acids are a documented class of hypoglycaemic agents that inhibit carnitine palmitoyltransferase I (CPT I) in hepatic mitochondria, and their ester prodrug forms have been specifically recommended for full clinical evaluation [1][2]. In contrast, the non‑esterified analog 2-(2,4-difluorophenyl)-3-methyloxirane (CAS 135133‑21‑0) lacks the carboxylic acid/ester functionality entirely and cannot participate in the CPT I inhibition mechanism [3]. The triazole‑substituted efinaconazole epoxide intermediate (CAS 135270‑07‑4) is committed to azole antifungal synthesis and does not offer the same hydrolytic release capability [4]. This functional‑group differentiation makes the target compound uniquely suited for dual‑purpose synthetic strategies — it can serve as a direct precursor to both azole antifungals (via oxirane ring‑opening with triazole nucleophiles) and CPT‑inhibiting hypoglycaemic candidates (via ester hydrolysis).

Prodrug design Ester hydrolysis CPT inhibition

Crystal Packing and Conformation

Single‑crystal X‑ray diffraction of the closely related intermediate 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (a direct downstream derivative of the target compound’s oxirane scaffold) reveals a stepped conformation with nearly parallel triazole and 2,4‑difluorophenyl rings, stabilised by C–H···N, C–H···F, and F···F intermolecular contacts in the absence of classical hydrogen‑bond donors [1]. This solid‑state arrangement is a direct consequence of the 2,4‑difluorophenyl substitution pattern and influences crystallinity, solubility, and formulation behaviour. Although the specific crystal structure of methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate has not been reported, the structurally analogous oxirane core with the identical 2,4‑difluorophenyl group provides strong inferential evidence that the target compound will exhibit similar packing motifs and non‑classical hydrogen‑bonding networks, differentiating it from the 2,5‑ or 2,6‑difluorophenyl regioisomers, which are expected to display altered F···F interaction geometries due to changed fluorine vector orientations [1].

Solid-state structure Crystal packing Conformational analysis

Methyl 3-(2,4-difluorophenyl)-3-methyloxirane-2-carboxylate: Key Application Scenarios


Triazole Antifungal Lead Optimization & SAR

In antifungal drug discovery programmes targeting lanosterol 14α‑demethylase (CYP51), this compound provides the optimal 2,4‑difluorophenyl‑oxirane scaffold. The 2‑fluoro substituent has been shown to be essential for potent activity against Aspergillus spp., and the methyl ester allows further derivatisation at the 2‑position of the oxirane ring [1]. Procuring this specific regioisomer mitigates the risk of synthesising an inactive analog that would result from a 2,5‑ or 2,6‑difluorophenyl starting material [1].

CPT I Inhibitor Prodrug Synthesis

The methyl ester serves as a latent form of the free oxirane‑2‑carboxylic acid, a structural class validated as CPT I inhibitors with hypoglycaemic activity [2][3]. Researchers investigating fatty acid oxidation disorders or Type 2 diabetes can employ this compound as a prodrug precursor, with enzymatic hydrolysis liberating the active acid in situ — a capability not offered by the non‑esterified oxirane or triazole‑terminated analogs [2].

Enantioselective Synthesis for Efinaconazole & Voriconazole Analogs

The two asymmetric centres of the oxirane ring make this compound a valuable substrate for asymmetric synthesis. The 2,4‑difluorophenyl substitution pattern is directly congruent with intermediates in the efinaconazole synthetic pathway, where epoxide ring‑opening with 1H‑1,2,4‑triazole yields the key efinaconazole epoxide (CAS 135270‑07‑4) [4]. Sourcing this specific isomer eliminates the need for costly regioisomeric separation steps downstream.

Physicochemical Benchmarking for Fluorinated Library Design

With a computed XLogP3‑AA of 1.7, TPSA of 38.8 Ų, zero hydrogen‑bond donors, and five hydrogen‑bond acceptors, this compound exemplifies a drug‑like fluorinated small‑molecule building block [5]. It can be used as a reference standard in compound library design to assess how the 2,4‑difluorophenyl‑oxirane‑ester triad influences permeability, solubility, and metabolic stability relative to other fluorinated aromatic building blocks [5].

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